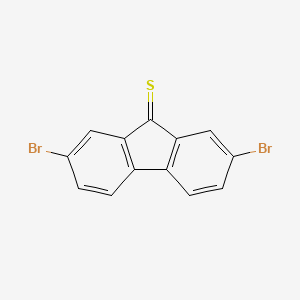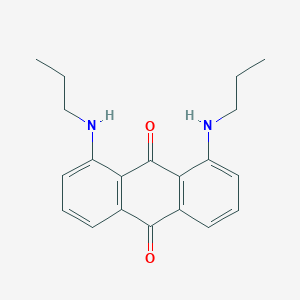
9,10-Anthracenedione, 1,8-bis(propylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-bis(propylamino)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are known for their diverse biological activities and are used in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-bis(propylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the alkylation of anthraquinone derivatives. The typical synthetic route involves:
Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.
Alkylation: The amino groups are then alkylated with propylamine to form 1,8-bis(propylamino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,8-bis(propylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,8-bis(propylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 1,8-bis(propylamino)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.
Comparación Con Compuestos Similares
1,8-bis(propylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Similar in structure but with different alkyl groups, used in cancer therapy.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer properties.
Uniqueness
1,8-bis(propylamino)anthracene-9,10-dione is unique due to its specific propylamino substitutions, which may confer distinct biological activities and chemical properties compared to other anthraquinone derivatives.
Propiedades
Número CAS |
824951-72-6 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,8-bis(propylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12-4-2/h5-10,21-22H,3-4,11-12H2,1-2H3 |
Clave InChI |
UVXRVLHEMLJGIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


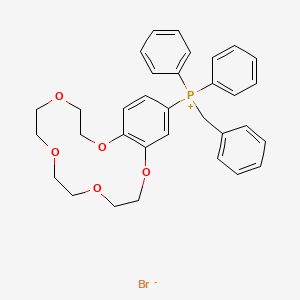
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
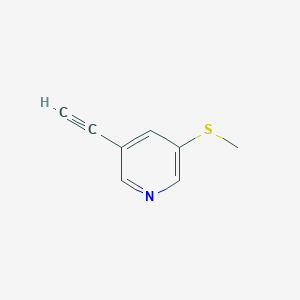



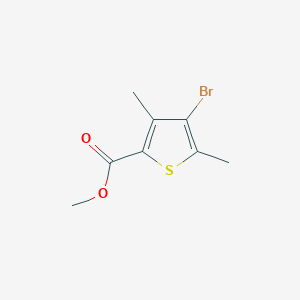


![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
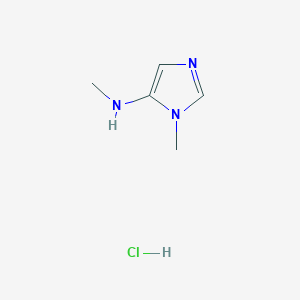

![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
